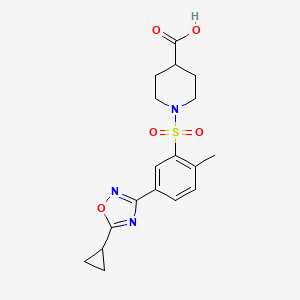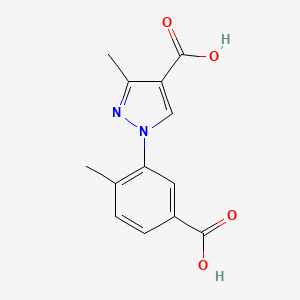![molecular formula C8H8N2S B7875868 1-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B7875868.png)
1-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione is a heterocyclic organic compound characterized by its unique structure, which includes a pyrrolopyridine core with a methyl group and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors, such as 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and 1,3-dicarbonyl compounds. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems can be employed to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has potential as a bioactive molecule in drug discovery, with applications in targeting specific biological pathways.
Medicine: The compound's derivatives may exhibit therapeutic properties, making them candidates for the development of new drugs.
Industry: Its unique chemical properties can be leveraged in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism by which 1-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione can be compared with other similar compounds, such as pyrrolopyridine derivatives and thione-containing heterocycles. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the pyrrolopyridine core and the thione group, which can impart distinct chemical and biological properties.
List of Similar Compounds
Pyrrolo[3,4-c]pyridine derivatives
Thione-containing heterocycles
Indole derivatives
4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives
Eigenschaften
IUPAC Name |
1-methyl-5H-pyrrolo[3,2-c]pyridine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-10-5-3-6-7(10)2-4-9-8(6)11/h2-5H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICACXBPCWRJIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CNC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-dimethyl-5-{4-methyl-5-[(4-methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-1H-pyrrole-3-sulfonyl chloride](/img/structure/B7875803.png)
![5-[5-(azepan-1-ylcarbonyl)-4-methyl-1,3-thiazol-2-yl]-1,2-dimethyl-1H-pyrrole-3-sulfonyl chloride](/img/structure/B7875805.png)
![[3-oxo-2-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetic acid](/img/structure/B7875808.png)
![5-[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride](/img/structure/B7875820.png)
![3-({[2,5-dimethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)propanoic acid](/img/structure/B7875833.png)
![[6-(azepan-1-ylsulfonyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]acetic acid](/img/structure/B7875840.png)
![1-[(2-Oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7875849.png)
![6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid](/img/structure/B7875857.png)
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B7875863.png)
![n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide](/img/structure/B7875877.png)
![N-(3-methoxypropyl)spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875882.png)
![N-cyclopentylspiro[4H-quinoxaline-3,1'-cyclohexane]-2-amine](/img/structure/B7875892.png)
